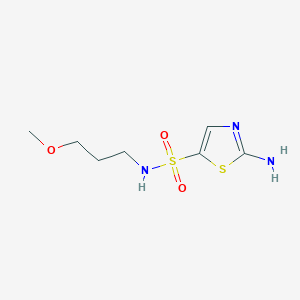

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide

Overview

Description

2-Amino-N-(3-methoxypropyl)thiazole-5-sulfonamide, or in short 2-AMPT, is a novel sulfonamide compound that has recently been gaining attention in the scientific community due to its unique properties. It is a small molecule that is easily synthesized, and it has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

- A series of benzo[d]thiazole-5- and 6-sulfonamides, including 2-amino-substituted derivatives, have been synthesized and investigated for their inhibition of several human carbonic anhydrase isoforms. These compounds led to the identification of several potent, isoform-selective inhibitors targeting cytosolic and transmembrane isoforms, showing particular interest for further investigations due to their subnanomolar/low nanomolar inhibition constants (Abdoli et al., 2017).

Antimicrobial and Antiviral Activities

- Novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized using a solvent-free method. These compounds were evaluated for their antibacterial activity against S. aureus and E. coli, showing promising results and suggesting their potential as antibacterial agents (Rafiee Pour et al., 2019).

Synthesis and Chemical Properties

- The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through a one-pot two-stage method without isolating intermediates showcases the chemical versatility and potential for creating novel compounds with diverse biological activities (Rozentsveig et al., 2013).

Drug Development and Pharmacophore Analysis

- Sulfonamide derivatives, including those with the 2-amino-thiazole moiety, have been incorporated into studies focusing on bioorganics and medicinal chemistry. Research on the molecular conformation or tautomeric forms of these molecules relates directly to their pharmaceutical and biological activities, highlighting the importance of structural analysis in drug development (Erturk et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the activity of bcr-abl and histone deacetylase (hdac) . These targets play a crucial role in cell proliferation and gene expression, respectively.

Mode of Action

It is suggested that similar compounds inhibit the activity of their targets, leading to changes in cell proliferation and gene expression .

Biochemical Pathways

Inhibition of bcr-abl and hdac, as seen with similar compounds, can affect multiple pathways involved in cell proliferation and gene expression .

Result of Action

Similar compounds have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .

properties

IUPAC Name |

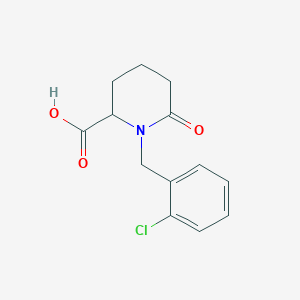

2-amino-N-(3-methoxypropyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S2/c1-13-4-2-3-10-15(11,12)6-5-9-7(8)14-6/h5,10H,2-4H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKPSCVJHRRJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

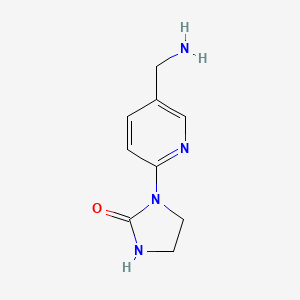

![2-Benzyl-5-(6-chloropyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473109.png)

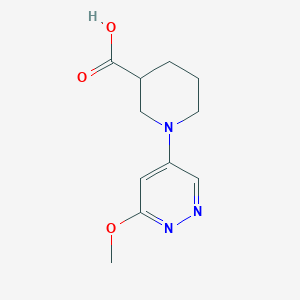

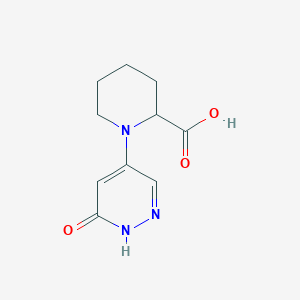

![Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate](/img/structure/B1473112.png)

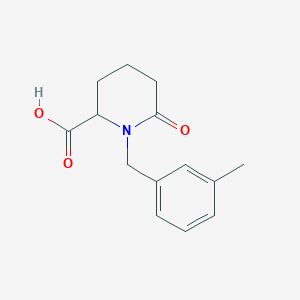

![2-Benzyl-5-(6-(pyridin-4-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473116.png)

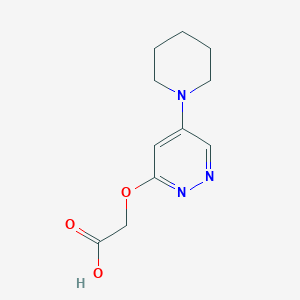

![2-Benzyl-5-(6-(thiophen-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473118.png)

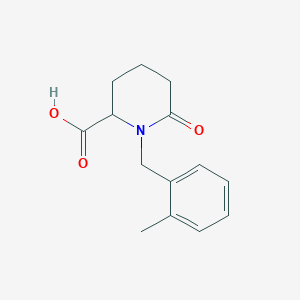

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine](/img/structure/B1473121.png)

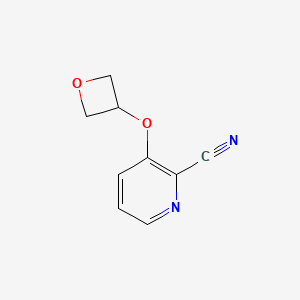

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine](/img/structure/B1473126.png)